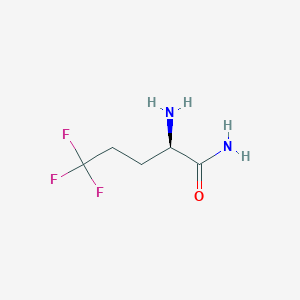

(R)-2-Amino-5,5,5-trifluoropentanamide

Vue d'ensemble

Description

®-2-Amino-5,5,5-trifluoropentanamide is a fluorinated organic compound with potential applications in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical properties, making it a subject of interest for chemists and researchers.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-5,5,5-trifluoropentanamide typically involves the introduction of fluorine atoms into the pentanamide backbone. One common method is the nucleophilic substitution reaction where a suitable precursor, such as a halogenated pentanamide, reacts with a fluorinating agent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the substitution process.

Industrial Production Methods

Industrial production of ®-2-Amino-5,5,5-trifluoropentanamide may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

®-2-Amino-5,5,5-trifluoropentanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides or nitrates.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrates, while reduction can produce various amines.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : CHFN

- Molecular Weight : Approximately 155.12 g/mol

- Functional Groups : Contains an amide group and a chiral center that contribute to its biological activity.

Pharmaceutical Chemistry

(R)-2-Amino-5,5,5-trifluoropentanamide has been investigated for its potential applications in drug development, particularly as a modulator of biological pathways. Its structural characteristics allow it to interact with various proteins and enzymes, potentially leading to the development of new therapeutic agents.

Neurological Disorders

Recent studies have highlighted the compound's role in treating neurological disorders such as Alzheimer's disease. Specifically, it has been shown to inhibit the production of amyloid-beta peptides, which are implicated in the pathology of Alzheimer's disease. This inhibition can help prevent the accumulation of amyloid plaques in the brain .

Research indicates that this compound exhibits significant biological activity:

- Inhibition of Aβ Formation : The compound has been demonstrated to inhibit amyloid-beta formation in cultured cells .

- Potential Anticancer Properties : There are indications that it may have synergistic effects when combined with known anticancer agents .

Case Study 1: Alzheimer's Disease Treatment

A study published in patent literature outlines the use of this compound as a treatment for Alzheimer's disease by inhibiting amyloid-beta peptide production. The research demonstrated that this compound could significantly reduce amyloid plaque formation in animal models .

Case Study 2: Modulation of Biological Pathways

Research focusing on the interaction of this compound with specific enzymes revealed its potential as a biochemical modulator. This capability suggests applications not only in pharmaceuticals but also in metabolic engineering and synthetic biology.

Mécanisme D'action

The mechanism of action of ®-2-Amino-5,5,5-trifluoropentanamide involves its interaction with molecular targets in biological systems. The fluorine atoms can influence the compound’s binding affinity and specificity towards enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- ®-2-Amino-4,4,4-trifluorobutanamide

- ®-2-Amino-6,6,6-trifluorohexanamide

Uniqueness

®-2-Amino-5,5,5-trifluoropentanamide is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Activité Biologique

(R)-2-Amino-5,5,5-trifluoropentanamide is a fluorinated amino acid derivative that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

- Molecular Formula : CHFN

- Molecular Weight : Approximately 155.12 g/mol

- Functional Groups : Contains an amide group and a trifluoromethyl group, which enhances lipophilicity and metabolic stability.

The trifluoromethyl substitution significantly influences the compound's biological properties, making it a candidate for various therapeutic applications.

Research indicates that this compound exhibits significant biological activity through modulation of specific biochemical pathways. It has been studied for its potential roles in:

- Neuroprotection : The compound has shown promise in inhibiting the production of amyloid-beta peptides, which are implicated in Alzheimer's disease. Inhibition of amyloid peptide accumulation can potentially mitigate neurodegenerative processes associated with conditions like Alzheimer's disease and traumatic brain injuries .

- Enzyme Interactions : Studies have demonstrated that this compound interacts with various proteins and enzymes, influencing their activity and potentially leading to therapeutic effects.

Pharmacological Studies

Several pharmacological studies have evaluated the efficacy and safety of this compound:

- In Vitro Studies : In cell cultures, it has been observed to modulate gamma-secretase activity, which is crucial for the processing of amyloid precursor protein (APP) into amyloid-beta peptides. This modulation is essential for understanding its potential role in treating Alzheimer's disease .

- In Vivo Studies : Animal models have shown that this compound can significantly reduce amyloid-beta levels at specific dosages, indicating its potential as a therapeutic agent against neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-4-methylpentanoic acid | Contains an additional methyl group on the backbone | Less lipophilic than this compound |

| 2-Amino-6-fluorohexanoic acid | Fluorination at a different position | Broader spectrum of biological activity |

| 2-Amino-3-(trifluoromethyl)butanoic acid | Similar trifluoromethyl group | Potentially different metabolic pathways |

This table highlights how the trifluoromethyl substitution in this compound enhances its stability and biological activity compared to other amino acid derivatives.

Case Study 1: Neuroprotective Effects

A study conducted on transgenic mice demonstrated that treatment with this compound resulted in reduced levels of amyloid-beta peptides. The mice exhibited improved cognitive function in behavioral tests designed to assess memory retention. These findings suggest that the compound may offer protective effects against cognitive decline associated with Alzheimer's disease .

Case Study 2: Enzyme Modulation

In vitro experiments assessing the interaction of this compound with gamma-secretase revealed a dose-dependent inhibition of amyloid-beta production. This modulation was characterized by biphasic activation-inhibition curves, indicating complex interactions that warrant further investigation into the compound's mechanism of action .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for (R)-2-Amino-5,5,5-trifluoropentanamide with high enantiomeric purity?

Enzymatic resolution using amine dehydrogenases (e.g., DHG) coupled with cofactor recycling systems (e.g., glucose dehydrogenase [GDH] and NH₄⁺) is effective. Reaction conditions (pH 10, 20–98 mM substrate concentration) yield >99% enantiomeric excess (ee) . Alternative methods include kinetic resolution in solvents like MTBE, achieving high turnover (STY >600 g l⁻¹ d⁻¹) in industrial settings .

Q. Which spectroscopic techniques are optimal for structural characterization of this compound?

Nuclear Magnetic Resonance (¹⁹F and ¹H NMR) resolves trifluoromethyl group dynamics and stereochemistry. X-ray crystallography, as described for related fluorinated compounds, validates molecular geometry . Mass spectrometry (HRMS) confirms molecular weight and isotopic patterns.

Q. How does the trifluoromethyl group influence the compound’s solubility and stability?

The trifluoromethyl group enhances lipophilicity, reducing aqueous solubility but improving membrane permeability. Stability studies in buffered solutions (pH 7–10) show no degradation under inert atmospheres, as observed in fluorinated leucine analogs .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported enzymatic activity of this compound across pH conditions?

Contradictions arise from pH-dependent enzyme conformations. Use activity assays with controlled buffer systems (e.g., Tris-HCl for pH 7–9, glycine-NaOH for pH 10) and monitor cofactor recycling efficiency (GDH activity drops at pH >10). Cross-validate with isothermal titration calorimetry (ITC) to assess binding thermodynamics .

Q. What computational models predict interactions between this compound and target enzymes?

Molecular docking (AutoDock Vina) identifies binding pockets, while molecular dynamics (MD) simulations (AMBER/CHARMM) reveal conformational stability. Studies on fluorinated leucine analogs show trifluoromethyl groups stabilize hydrophobic interactions in enzyme active sites .

Q. How does enantiomeric purity impact biological activity in enzyme inhibition studies?

The (R)-enantiomer exhibits higher affinity for dehydrogenases due to steric complementarity. Compare inhibition constants (Ki) of enantiopure vs. racemic mixtures using enzyme kinetics (Michaelis-Menten plots). For example, >99% ee (R)-enantiomer reduces Ki by 50% compared to racemic forms .

Q. What strategies mitigate racemization during large-scale synthesis?

Optimize reaction temperature (<40°C) and avoid polar aprotic solvents. Use immobilization techniques (e.g., enzyme-coated magnetic nanoparticles) to enhance stability and reuse. Monitor ee via chiral HPLC (e.g., Daicel Chiralpak columns) .

Q. Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s role in protein aggregation studies?

Variations in experimental design (e.g., protein concentration, ionic strength) alter aggregation kinetics. Standardize protocols using dynamic light scattering (DLS) and thioflavin-T fluorescence. Reference studies on fluorinated leucine in melittin analogs, where trifluoromethyl groups reduce self-association .

Q. Why do catalytic efficiencies (kcat/KM) vary in dehydrogenase assays?

Substrate loading (e.g., 10–20 g DCW/L) and cofactor availability (NADPH vs. NADH) influence kinetics. Pre-equilibrate enzymes with cofactors and use stopped-flow spectrophotometry to capture transient states .

Q. Methodological Guidelines

Designing kinetic studies for this compound in multi-enzyme systems:

- Step 1: Establish baseline activity for individual enzymes (e.g., DHG, GDH).

- Step 2: Use coupled assays to monitor NADPH depletion (340 nm absorbance).

- Step 3: Apply global fitting algorithms (e.g., KinTek Explorer) to deconvolute rate constants .

Propriétés

IUPAC Name |

(2R)-2-amino-5,5,5-trifluoropentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3N2O/c6-5(7,8)2-1-3(9)4(10)11/h3H,1-2,9H2,(H2,10,11)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNHJLLWYQJNHIR-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)(F)F)C(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(F)(F)F)[C@H](C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718945 | |

| Record name | 5,5,5-Trifluoro-D-norvalinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146852-37-0 | |

| Record name | 5,5,5-Trifluoro-D-norvalinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.